![molecular formula C19H14N2O2S B2460011 N-(4H-クロメノ[4,3-d]チアゾール-2-イル)シンナムアミド CAS No. 681158-14-5](/img/structure/B2460011.png)
N-(4H-クロメノ[4,3-d]チアゾール-2-イル)シンナムアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a heterocyclic compound with potential applications in various fields of research and industry. The thiazole ring, a key component of this compound, has been an important heterocycle in the world of chemistry for many decades . It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide and its derivatives involves a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes . The yield of the synthesized compound was reported to be 30% .Molecular Structure Analysis
The thiazole ring in N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular formula of the compound is C19H14N2O2S, and its molecular weight is 334.39.Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a dark yellow solid with a melting point of 197198°C . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .作用機序
Target of Action
Thiazole derivatives, which include this compound, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents at different positions on the thiazole ring . These interactions can lead to a range of biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
実験室実験の利点と制限
One of the advantages of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is its potential as a therapeutic agent for cancer and inflammatory diseases. It is also relatively easy to synthesize using various methods. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to fully elucidate its potential applications.
将来の方向性
There are many future directions for the study of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide. One potential direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the further elucidation of its mechanism of action and potential applications in various fields of scientific research. Additionally, studies can be conducted to investigate the potential side effects of this compound and its safety profile for therapeutic use.
Conclusion:
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a synthetic molecule that has potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising therapeutic agent for various diseases. Although its mechanism of action is not fully understood, further studies are needed to fully elucidate its potential applications and safety profile.
合成法
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide can be synthesized using various methods. One of the most common methods is the reaction between cinnamoyl chloride and 4H-chromeno[4,3-d]thiazole in the presence of a base. This reaction yields N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide as a white solid. Other methods include the reaction between cinnamic acid and 4H-chromeno[4,3-d]thiazole in the presence of a coupling agent, and the reaction between cinnamaldehyde and 4H-chromeno[4,3-d]thiazole in the presence of a base.
科学的研究の応用
抗腫瘍活性
“N-(4H-クロメノ[4,3-d]チアゾール-2-イル)シンナムアミド”とその誘導体は、顕著な抗腫瘍活性を示すことが見出されています . これらの化合物は、線維芽細胞および8種類の代表的なヒト腫瘍細胞株における抗増殖活性について試験されました .
インシリコADME予測
これらの化合物のインシリコ物性値は、それらの生物学的利用能の予測に関連するLipinskiのファイブルール(RO5)に従って決定されました . これにより、これらは創薬のための潜在的な候補となります。
インビボ毒性
これらの化合物は、インビボ毒性についても研究されてきました . これらの化合物の毒性を理解することは、それらの安全性プロファイルを評価するために重要です。
抗菌活性
“N-(4H-クロメノ[4,3-d]チアゾール-2-イル)シンナムアミド”が属するチアゾール誘導体は、抗菌活性を示すことが知られています . それらは、DNA複製プロセスを阻害することにより、細菌および癌細胞の増殖を抑制することができます .
抗炎症活性
チアゾール誘導体は、抗炎症活性についても合成および評価されてきました . これにより、これらは新しい抗炎症薬の開発のための潜在的な候補となります。
合成方法論
これらの化合物の合成方法論も、重要な研究分野です. たとえば、これらの化合物は、マイクロ波誘電加熱による2つのステップを含む5つのステップで合成されています .
グリーンケミストリーへの応用
これらの化合物の合成は、グリーンケミストリーの原則を用いて行われてきました . この方法の注目すべき特徴には、酸性イオン液体触媒、グリーン溶媒媒体、短い反応時間、良好な収率、および単純な精製技術の使用が含まれます .
神経疾患治療
“N-(4H-クロメノ[4,3-d]チアゾール-2-イル)シンナムアミド”が属する4H-クロメン誘導体を有する化合物は、パーキンソン病、アルツハイマー病、ダウン症などの神経疾患の治療において特に重要です .
特性
IUPAC Name |
(E)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-11H,12H2,(H,20,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCACAVNKMAIEU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

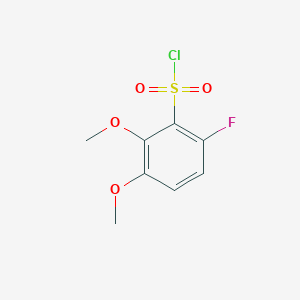
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-6-carboxylic acid](/img/structure/B2459929.png)
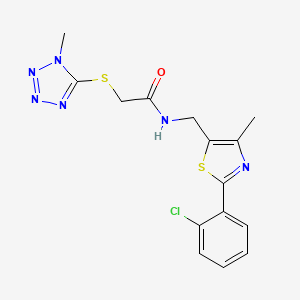

![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)
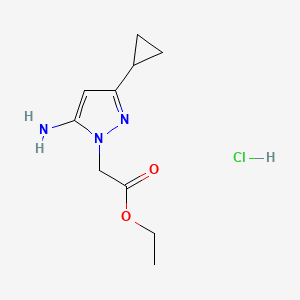
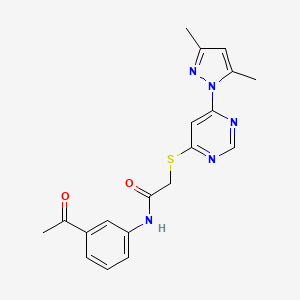
![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)
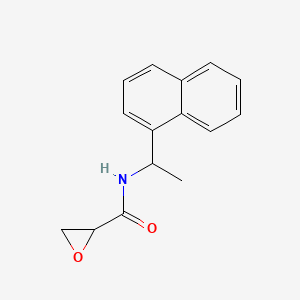

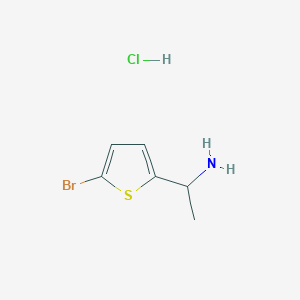
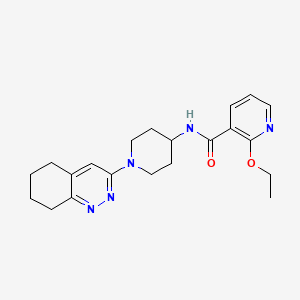
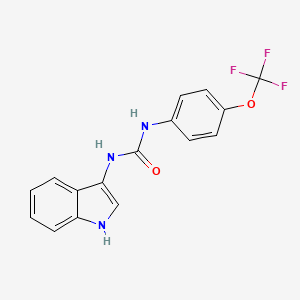
![N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459951.png)